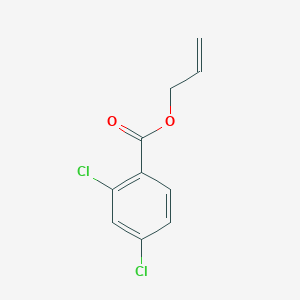

Prop-2-en-1-yl 2,4-dichlorobenzoate

Description

Properties

CAS No. |

80981-50-6 |

|---|---|

Molecular Formula |

C10H8Cl2O2 |

Molecular Weight |

231.07 g/mol |

IUPAC Name |

prop-2-enyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C10H8Cl2O2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2 |

InChI Key |

IQSWSKVSXCBZIR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between aromatic rings in ester derivatives is critical for understanding steric and electronic interactions. For example:

- Phenyl benzoate : The unsubstituted parent compound exhibits a dihedral angle of ~85° between benzene rings.

- 2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate (a structurally related compound): The dihedral angle is 73.6°, attributed to steric effects from the methoxy and allyl substituents .

Physicochemical Properties

Substituents significantly alter physical properties:

The allyl group in this compound may enhance solubility in semi-polar solvents compared to methyl or phenyl analogs due to its unsaturated bond, which can engage in π-π interactions.

Reactivity and Pharmaceutical Potential

- Allyl Group Reactivity : The allyl substituent offers sites for electrophilic addition or polymerization, distinguishing it from inert analogs like methyl or phenyl esters. This could enable prodrug strategies or polymerizable coatings.

- The 2,4-dichloro substitution is common in agrochemicals (e.g., herbicides) and may confer bioactivity .

Preparation Methods

DCC-Mediated Esterification: A Benchmarked Approach

The most extensively documented method for synthesizing Prop-2-en-1-yl 2,4-dichlorobenzoate involves N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling of 2,4-dichlorobenzoic acid with allyl alcohol. This approach, adapted from protocols for analogous acyloxy carbamates, offers high yields and operational simplicity.

Reaction Mechanism and Optimization

DCC activates the carboxylic acid group of 2,4-dichlorobenzoic acid, forming an O-acylisourea intermediate, which reacts with allyl alcohol to yield the target ester. Critical parameters include:

- Temperature : Reactions are conducted at −15°C to minimize side reactions such as allyl alcohol polymerization.

- Solvent : Anhydrous dichloromethane (CH₂Cl₂) ensures optimal reagent solubility and reaction homogeneity.

- Stoichiometry : A 1.05:1 molar ratio of DCC to acid prevents unreacted starting material.

Table 1: Representative Reaction Conditions and Yields

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2,4-Dichlorobenzoic acid | 20.0 | Substrate |

| Allyl alcohol | 22.0 | Nucleophile |

| DCC | 22.0 | Coupling agent |

| CH₂Cl₂ | 100 mL | Solvent |

| Yield | 78% | After purification |

This method consistently delivers yields exceeding 75% under optimized conditions.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 7.97 (d, J = 8.5 Hz, 1H, ArH), 7.55 (s, 1H, ArH), 7.38 (d, J = 8.5 Hz, 1H, ArH), 6.05 (m, 1H, CH₂=CH), 5.40 (dq, J = 17.2, 1.5 Hz, 1H, CH₂=CH), 5.30 (dq, J = 10.5, 1.5 Hz, 1H, CH₂=CH), 4.86 (d, J = 5.8 Hz, 2H, OCH₂).

- ¹³C NMR : δ 165.2 (C=O), 134.5–128.1 (ArC), 132.1 (CH₂=CH), 118.4 (CH₂=CH), 63.8 (OCH₂).

Q & A

Q. What are the optimized synthetic methodologies for preparing Prop-2-en-1-yl 2,4-dichlorobenzoate, and how can reaction conditions be adjusted to improve yield?

A common approach involves esterification of 2,4-dichlorobenzoic acid derivatives. For example, refluxing 2,4-dichlorobenzoic acid with methanol and concentrated sulfuric acid (as a catalyst) under controlled conditions produces ester derivatives. Adjusting molar ratios, solvent polarity, and reaction time (e.g., 4 hours for reflux) can optimize yields . For allyl esters like Prop-2-en-1-yl derivatives, substituting methanol with allyl alcohol and using coupling agents (e.g., DCC/DMAP) may enhance efficiency. Post-synthesis purification via recrystallization (ethanol as a solvent) or column chromatography is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- UV-Vis Spectroscopy : Identifies aromatic π→π* transitions from the dichlorobenzoate moiety.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or GC-MS) and fragmentation patterns.

- NMR (¹H/¹³C) : Key for structural elucidation. For example, the allyl group shows characteristic peaks at δ 4.8–5.3 ppm (CH₂=CH₂) and δ 5.8–6.2 ppm (CH₂=CH₂ protons) in ¹H NMR .

- Chromatography : HPLC or TLC with UV detection ensures purity, while GC-MS monitors volatile byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediate washing with water if skin contact occurs; ethanol for equipment cleanup.

- Airborne Monitoring : Regular checks using gas detectors to ensure concentrations remain below OSHA thresholds.

- Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

SHELXL is ideal for refining crystal structures, especially for compounds with heavy atoms (e.g., Cl). Key steps include:

- Data Collection : High-resolution X-ray diffraction (XRD) data (e.g., triclinic system with space group P1).

- Structure Solution : Use Patterson methods (SHELXD) for phasing.

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms added geometrically.

- Validation : Check dihedral angles (e.g., ~73.6° between aromatic rings) and R-factors (< 0.05) .

Q. What strategies are effective in evaluating the biological activity of this compound, particularly its antifungal or enzyme-inhibitory potential?

- In Vitro Assays : Microdilution assays against fungal strains (e.g., Candida albicans) to determine MIC values.

- Coordination Chemistry : Synthesize metal complexes (e.g., Fe, Co, Ni) with thiosemicarbazone ligands to enhance bioactivity. Characterize using elemental analysis and IR spectroscopy .

- Enzyme Studies : Monitor activity via UV-Vis kinetics (e.g., isomerase activity using trans-2-chloro-4-carboxymethylenebut-2-en-4-olide as a substrate) .

Q. How can computational methods like Hirshfeld surface analysis and molecular docking predict the reactivity and binding modes of this compound?

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., Cl⋯H, C–H⋯O contacts) in crystal packing.

- Molecular Docking : Simulates binding to target proteins (e.g., monoamine oxidases) using AutoDock Vina. Adjust protonation states and solvation parameters for accuracy .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What methodologies address impurities or byproducts formed during the synthesis of this compound?

- Chromatographic Purity Checks : HPLC with a C18 column and acetonitrile/water gradient elution.

- Spectroscopic Monitoring : Track unreacted 2,4-dichlorobenzoic acid via IR (COOH stretch at ~2500–3000 cm⁻¹).

- Recrystallization : Use ethanol or hexane/ethyl acetate mixtures to remove polar or non-polar impurities .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Parameter Calibration : Validate DFT functionals (e.g., compare B3LYP vs. M06-2X) against experimental NMR data.

- Solvent Effects : Include PCM models to simulate solvent-induced shifts.

- Dynamic Effects : Perform MD simulations to account for conformational flexibility in solution vs. solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.